KU-0058948 hydrochloride

PARP2 PARP1 Enzyme Selectivity

PARP inhibitor selectivity profiles vary dramatically across agents, complicating experimental interpretation. KU-0058948 hydrochloride provides a quantitatively defined selectivity fingerprint for reproducible DNA repair research. • PARP1 IC₅₀ = 3.4 nM, PARP2 IC₅₀ = 1.5 nM; 11.8-fold selectivity over PARP3 (IC₅₀ = 40 nM). • Negligible tankyrase inhibition (IC₅₀ > 10,000 nM) eliminates Wnt/β-catenin confounding. • Induces apoptosis in AML cell lines (P39, MUTZ-3) at 1 µM; synergizes with HDAC inhibitor MS275. Supplied as ≥98% pure solid with documented storage/shipping conditions for global B2B fulfillment.

Molecular Formula C21H22ClFN4O2
Molecular Weight 416.9 g/mol
Cat. No. B10764215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKU-0058948 hydrochloride
Molecular FormulaC21H22ClFN4O2
Molecular Weight416.9 g/mol
Structural Identifiers
SMILESC1CNCCN(C1)C(=O)C2=C(C=CC(=C2)CC3=NNC(=O)C4=CC=CC=C43)F.Cl
InChIInChI=1S/C21H21FN4O2.ClH/c22-18-7-6-14(12-17(18)21(28)26-10-3-8-23-9-11-26)13-19-15-4-1-2-5-16(15)20(27)25-24-19;/h1-2,4-7,12,23H,3,8-11,13H2,(H,25,27);1H
InChIKeyGXROJFUSWNEBPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KU-0058948 Hydrochloride Overview


KU-0058948 hydrochloride is a small-molecule poly(ADP-ribose) polymerase (PARP) inhibitor [1]. Its biochemical profile is defined by nanomolar inhibition of PARP1 (IC₅₀ = 3.4 nM) and PARP2 (IC₅₀ = 1.5 nM) . The compound displays a measurable selectivity window over PARP3 (IC₅₀ = 40 nM), PARP4 (IC₅₀ = 1,200 nM), and tankyrase (IC₅₀ > 10,000 nM) .

KU-0058948 vs. Generic PARP Inhibitors


PARP inhibitors are not functionally interchangeable despite sharing a core enzyme target. Biochemical selectivity across PARP isoforms varies dramatically among agents, with implications for both experimental interpretation and translational reliability [1]. For instance, clinical-stage inhibitors exhibit IC₅₀ values for PARP1 ranging from 0.57 nM (talazoparib) to 5.2 nM (veliparib) [2], while off-target PARP3 inhibition differs by orders of magnitude [3]. Furthermore, cellular cytotoxicity potency in BRCA-deficient models spans from low nanomolar to >10 µM across different agents [4]. Selecting KU-0058948 hydrochloride for research applications is justified only where its specific quantitative profile—particularly its distinct selectivity window and cellular activity pattern—provides a verifiable advantage over alternatives.

KU-0058948 Comparative Evidence


PARP2 vs. PARP1 Selectivity

KU-0058948 exhibits a 2.3-fold preference for PARP2 (IC₅₀ = 1.5 nM) over PARP1 (IC₅₀ = 3.4 nM) . This profile contrasts with niraparib (PARP1: 3.8 nM; PARP2: 2.1 nM; 1.8-fold preference) and veliparib (PARP1: 5.2 nM; PARP2: 2.9 nM; 1.8-fold preference) [1]. Olaparib demonstrates a 5-fold preference for PARP2 over PARP1 [2]. Talazoparib shows minimal PARP2 preference (PARP1: 0.57 nM; PARP2: 0.85 nM; 1.5-fold) [3].

PARP2 PARP1 Enzyme Selectivity DNA Repair

PARP3 Inhibition Selectivity

KU-0058948 inhibits PARP3 with an IC₅₀ of 40 nM, representing an 11.8-fold selectivity window relative to PARP1 (IC₅₀ = 3.4 nM) . Structural studies confirm that KU-0058948 is the strongest PARP3 inhibitor among a panel of evaluated compounds [1]. In contrast, talazoparib inhibits PARP3 with an IC₅₀ of approximately 93 nM , while niraparib's PARP3 IC₅₀ is approximately 1,700 nM , and olaparib's PARP3 IC₅₀ is approximately 67 nM .

PARP3 Isoform Selectivity DNA Damage Response Off-Target Activity

PARP4 and Tankyrase Selectivity

KU-0058948 exhibits weak inhibition of PARP4 (IC₅₀ = 1,200 nM) and negligible inhibition of tankyrase (IC₅₀ > 10,000 nM) . This selectivity pattern differs from newer clinical candidates such as pamiparib, which inhibits PARP4 with an IC₅₀ of approximately 2,400 nM and tankyrase with an IC₅₀ of 140 nM .

PARP4 Tankyrase Wnt Signaling Selectivity Window

AML Cell Apoptosis Induction

KU-0058948 induces apoptosis in primary AML patient cells and AML cell lines (P39 and MUTZ-3) at 1 µM concentration [1]. In contrast, veliparib exhibits minimal single-agent cytotoxicity in Capan-1 cells even at concentrations >10,000 nM [2]. Niraparib demonstrates variable efficacy with IC₅₀ values ranging from 1.1 µM to >39 µM across different bladder cancer cell lines [3].

Acute Myeloid Leukemia Apoptosis Cellular Cytotoxicity Myeloid Malignancies

HDAC Inhibitor Synergism

Non-cytotoxic concentrations of KU-0058948 (10 nM) synergistically potentiate the cytotoxic effect of the HDAC inhibitor MS275 by 45% compared to MS275 alone (P < 0.05) [1]. Conversely, non-cytotoxic doses of MS275 (50 nM) potentiate KU-0058948 cytotoxicity by 25-30% in PARP inhibitor-sensitive AML cells [1].

HDAC Inhibitor Synergism Acute Myeloid Leukemia Combination Therapy

KU-0058948 Research Applications


AML Preclinical Studies

KU-0058948 hydrochloride is a validated tool compound for investigating PARP inhibition in acute myeloid leukemia models. At 1 µM, the compound induces apoptosis in P39 and MUTZ-3 AML cell lines and reduces clonogenic survival by 45-55% in PARP inhibitor-sensitive primary AML patient cells, while sparing normal control cells [1]. This selective cytotoxicity profile supports its use in studies aimed at understanding DNA repair vulnerabilities in myeloid malignancies.

PARP3 Functional Dissection

KU-0058948 hydrochloride provides a biochemically defined PARP3 inhibition profile (IC₅₀ = 40 nM) that is distinct from clinical PARP inhibitors. Its 11.8-fold selectivity window over PARP1 enables experimental designs that require intermediate PARP3 inhibition without complete pathway shutdown . This profile is particularly relevant for studies of mitotic progression and DNA damage response where PARP3 has non-redundant functions [2].

HDAC Inhibitor Combination Synergy

For researchers investigating epigenetic- DNA damage response combination strategies, KU-0058948 hydrochloride demonstrates quantifiable synergism with the HDAC inhibitor MS275. At a non-cytotoxic concentration of 10 nM, KU-0058948 potentiates MS275 cytotoxicity by 45%, while MS275 (50 nM) potentiates KU-0058948 cytotoxicity by 25-30% (P < 0.05) [3]. This provides a defined reference point for experimental designs exploring PARP-HDAC inhibitor combinations in hematological malignancies.

PARP1/2 vs. Tankyrase Pathway Discrimination

KU-0058948 hydrochloride exhibits negligible tankyrase inhibition (IC₅₀ > 10,000 nM) , making it suitable for experiments where Wnt/β-catenin pathway modulation via tankyrase off-target activity could confound data interpretation. This property differentiates KU-0058948 from dual PARP-tankyrase inhibitors and enables cleaner attribution of observed phenotypes specifically to PARP1/2 catalytic inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for KU-0058948 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.